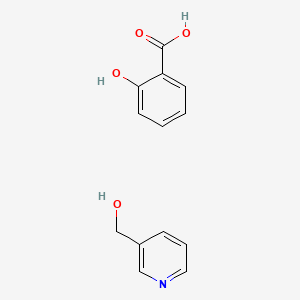

3-Pyridinemethanol and salicylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Pyridinemethanol: is an aromatic primary alcohol with the chemical formula C₆H₇NO. It is a key moiety in many bio-active and industrially important compounds . Salicylic acid It is widely used in organic synthesis and functions as a plant hormone .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Photoelectrocatalytic Oxidation: This method involves the partial oxidation of 3-pyridinemethanol to 3-pyridinemethanal and vitamin B3 using nanotube structured TiO₂ on a Ti plate as a photoanode.

Reduction of Methyl Isonicotinate: Sodium borohydride and lithium chloride form a reductive mixture in tetrahydrofuran, followed by the addition of methyl isonicotinate, heating, and quenching with an acid solution.

Industrial Production Methods: The industrial production methods for 3-pyridinemethanol are not widely documented, but the above synthetic routes are commonly used in laboratory settings.

Synthetic Routes and Reaction Conditions:

From Phenol: Phenol reacts with sodium hydroxide to form sodium phenoxide, which undergoes carboxylation with carbon dioxide to form sodium salicylate.

From Methyl Salicylate: Methyl salicylate reacts with sodium hydroxide to form disodium salicylate, which is then treated with sulfuric acid to yield salicylic acid.

Industrial Production Methods: Salicylic acid is produced industrially by treating dry sodium phenoxide with carbon dioxide, followed by acid treatment .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Catalytic amounts of hydrobromic acid, TiO₂ nanotubes.

Reduction: Sodium borohydride, lithium chloride.

Major Products:

Oxidation: Nicotinic acid.

Reduction: 3-Pyridinemethanal.

Types of Reactions:

Esterification: Reacts with methanol in the presence of an acid catalyst to form methyl salicylate.

Neutralization: Reacts with bases to form salts called salicylates.

Common Reagents and Conditions:

Esterification: Methanol, sulfuric acid.

Neutralization: Various bases.

Major Products:

Esterification: Methyl salicylate.

Neutralization: Salicylates.

Wissenschaftliche Forschungsanwendungen

3-Pyridinemethanol

Chemistry: Used as a synthetic intermediate in the preparation of histone deacetylase inhibitors . Biology: Functions as a vasodilator agent and antilipemic drug . Medicine: Investigated for its potential use in antineoplastic treatments . Industry: Key moiety in bio-active compounds .

Salicylic Acid

Chemistry: Widely used in organic synthesis . Biology: Functions as a plant hormone involved in plant immunity . Medicine: Used in the preparation of aspirin and other pharmaceutical products . Industry: Used in the manufacture of dyes and as a preservative .

Wirkmechanismus

3-Pyridinemethanol

The mechanism of action involves its conversion to active metabolites such as nicotinic acid, which exerts various biological effects .

Salicylic Acid

Salicylic acid functions by inhibiting the enzyme cyclooxygenase, leading to reduced production of pro-inflammatory prostaglandins . It also acts as a signaling molecule in plants, regulating various stress responses .

Vergleich Mit ähnlichen Verbindungen

- 2-Pyridinemethanol

- 4-Pyridinemethanol

- 3-Hydroxypyridine

Uniqueness: 3-Pyridinemethanol is unique due to its specific position of the hydroxymethyl group on the pyridine ring, which imparts distinct chemical and biological properties .

Eigenschaften

CAS-Nummer |

53988-72-0 |

|---|---|

Molekularformel |

C13H13NO4 |

Molekulargewicht |

247.25 g/mol |

IUPAC-Name |

2-hydroxybenzoic acid;pyridin-3-ylmethanol |

InChI |

InChI=1S/C7H6O3.C6H7NO/c8-6-4-2-1-3-5(6)7(9)10;8-5-6-2-1-3-7-4-6/h1-4,8H,(H,9,10);1-4,8H,5H2 |

InChI-Schlüssel |

LRCLOZQKAWWNJA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)O)O.C1=CC(=CN=C1)CO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.